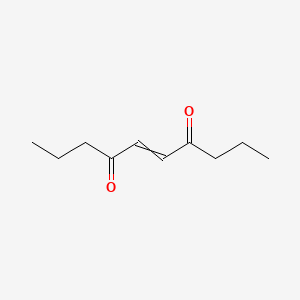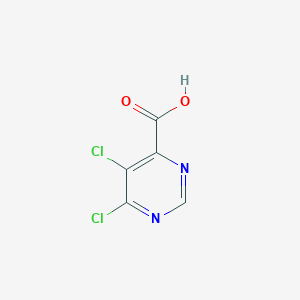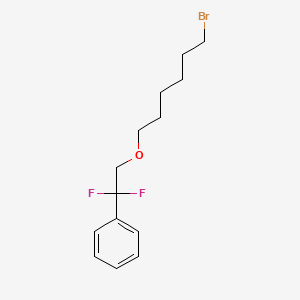
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside, also known as I3G, is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and kale. It is a glucosinolate, which is a class of sulfur-containing compounds that are known for their potential health benefits. I3G has been the subject of scientific research due to its potential as an anticancer agent and its ability to modulate the immune system.
作用機序
The anticancer effects of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside are thought to be due to its ability to modulate various signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other potential health benefits. Studies have found that this compound can modulate the immune system, including enhancing the activity of natural killer cells and increasing cytokine production. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside in lab experiments is that it is a natural compound found in food, making it a safer alternative to synthetic compounds. However, one limitation is that this compound is not very stable and can degrade quickly, making it difficult to work with in experiments.
将来の方向性
There are several potential future directions for research on 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside. One area of interest is in developing methods to stabilize this compound for use in experiments. Another area of interest is in exploring the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential as an anticancer agent.
合成法
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can be synthesized from glucosinolate precursors found in cruciferous vegetables through a process called hydrolysis. This process involves breaking down the glucosinolate molecule with the enzyme myrosinase, which is found in the plant's tissues. The resulting breakdown products include this compound and other bioactive compounds.
科学的研究の応用
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been the subject of scientific research due to its potential as an anticancer agent. Studies have found that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXSYFURRCVRZ-NQXZFOFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

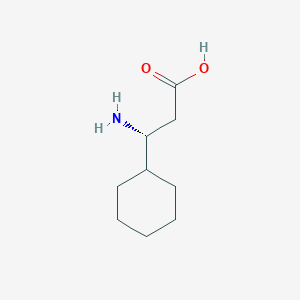
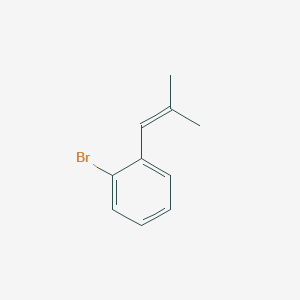
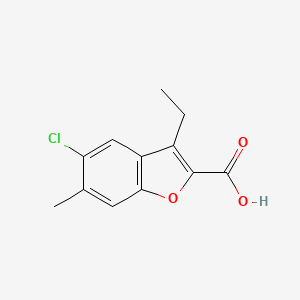
![[2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3301970.png)
amine](/img/structure/B3301978.png)
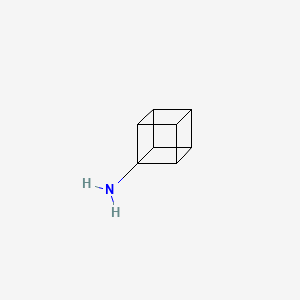
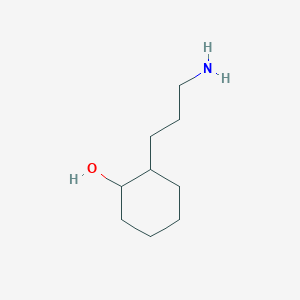

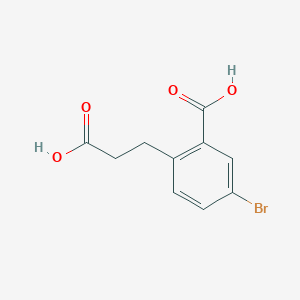
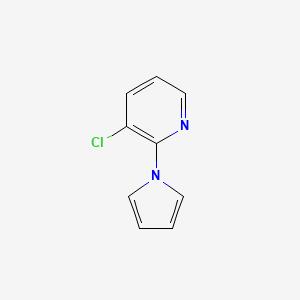
![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine](/img/structure/B3302005.png)
